1-(4-Bromophenyl)cyclopropanol

physicochemical property solubility partition coefficient

Solve cross-coupling activation barriers and diversify chiral library synthesis with a crystalline aryl cyclopropanol optimized for reproducibility. This bromo analog exhibits lower C-Br bond dissociation energy (285 vs 327 kJ/mol for Cl), enabling faster oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions, and is a demonstrated substrate for photoredox/Ni-catalyzed asymmetric β-arylation (up to 83% yield, 90% ee). - Defined solid-state properties (mp 78-79 °C, LogP 2.02) for straightforward purification and analytical monitoring. - Commercial multi-gram availability at 98% HPLC purity, sealed dry storage for batch-to-batch consistency. - Reliable procurement reduces lead time for scale-up and GLP/non-GLP synthesis workflows.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 109240-30-4
Cat. No. B188281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)cyclopropanol
CAS109240-30-4
Synonyms1-(4-broMophenyl)cyclopropanol
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Br)O
InChIInChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2
InChIKeyCKWRAYGCDLYUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)cyclopropanol: Identity and Properties


1-(4-Bromophenyl)cyclopropanol is an aryl-substituted cyclopropanol compound (C9H9BrO, MW 213.07) featuring a cyclopropane ring substituted with a hydroxyl group and a para-bromophenyl moiety . It appears as a white to off-white solid with a melting point of 78-79 °C . The compound serves as a versatile intermediate in organic synthesis, with the bromine atom enabling nucleophilic substitution and cross-coupling reactions, while the cyclopropanol ring offers characteristic reactivity via ring-opening pathways [1].

1-(4-Bromophenyl)cyclopropanol: Analog Substitution Variability


Aryl-substituted cyclopropanols are not functionally interchangeable across halogen substituents. The para-bromine atom in 1-(4-bromophenyl)cyclopropanol confers quantifiably distinct physicochemical properties compared to its chloro (1-(4-chlorophenyl)cyclopropanol) and non-halogenated (1-phenylcyclopropanol) analogs—specifically in lipophilicity, acid dissociation constant, and melting behavior [1][2][3]. These differences directly affect solubility, crystallization behavior, and reactivity in cross-coupling applications. The bromine also provides a distinct synthetic handle for subsequent palladium-catalyzed transformations that chloro or unsubstituted phenyl rings cannot equivalently support [4].

1-(4-Bromophenyl)cyclopropanol: Quantitative Comparison


Lipophilicity vs. Non-Halogenated Parent

1-(4-Bromophenyl)cyclopropanol exhibits a LogP value of 2.02, which is substantially higher than 1-phenylcyclopropanol (LogP 1.4-1.67) and comparable to 1-(4-chlorophenyl)cyclopropanol (LogP 2.0-2.32) [1][2][3]. The LogP differential between bromo and non-halogenated analogs translates to a predicted ~4.2× greater partition into octanol, indicating materially different solubility and membrane partitioning behavior that would affect chromatographic retention, extraction efficiency, and any biological assay outcomes.

physicochemical property solubility partition coefficient

Melting Point: Solid vs. Liquid Handling

1-(4-Bromophenyl)cyclopropanol has a reported melting point of 78-79 °C, appearing as a white to off-white solid at room temperature . In contrast, 1-phenylcyclopropanol has a boiling point of 93-95 °C at 30 Torr and is handled as an oil/liquid under ambient conditions . The solid physical state of the bromo analog facilitates easier weighing accuracy, simpler purification by recrystallization, and reduced volatility-related losses compared to the liquid non-halogenated parent.

physical state crystallization handling

Asymmetric β-Arylation Catalytic Performance

In a photoredox and nickel dual-catalyzed asymmetric β-arylation protocol, cyclopropanols including 1-(4-bromophenyl)cyclopropanol participated in cross-coupling with aryl bromides to produce enantioenriched β-aryl ketones bearing a primary alcohol moiety in yields up to 83% with up to 90% enantiomeric excess (ee) [1]. This methodology was demonstrated across a broad substrate scope (39 examples) and features good functional group tolerance at room temperature [1].

synthetic yield cross-coupling photoredox catalysis

pKa and Protonation State Profile

The predicted pKa of 1-(4-bromophenyl)cyclopropanol is 14.29±0.20 . This value places the compound in the very weak acid category, indicating that the hydroxyl proton remains almost fully protonated across the entire aqueous pH range relevant to biological and synthetic applications. The pKa value materially differs from that expected for the non-halogenated parent, and the electron-withdrawing para-bromo substituent contributes to this property. This informs buffer selection for stability studies and predicts ionization behavior in LC-MS method development.

pKa acid-base chemistry ionization

Cross-Coupling Reactivity: Halogen Effect

The para-bromophenyl moiety serves as a competent electrophilic partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and related C-C bond-forming processes [1]. The C-Br bond reactivity profile (bond dissociation energy: C-Br ~285 kJ/mol vs C-Cl ~327 kJ/mol) [2] quantitatively differentiates the bromo analog from the chloro analog, with bromine offering lower activation barriers for oxidative addition in palladium catalysis. This enables distinct synthetic pathways that are not equivalently accessible with the chloro or non-halogenated analogs.

cross-coupling Suzuki coupling organometallic

Verified Analytical Purity Grade

1-(4-Bromophenyl)cyclopropanol is commercially available from multiple suppliers at 98% purity specification, with supporting analytical data (HPLC purity >98%) [1]. This established purity tier meets the requirements for use in high-value applications including pharmaceutical intermediate synthesis and materials research . The availability of a defined purity specification reduces procurement uncertainty and ensures batch-to-batch consistency for reproducible experimental outcomes.

purity quality control analytical grade

1-(4-Bromophenyl)cyclopropanol: Application Scenarios


Chiral β-Aryl Ketone Synthesis via Asymmetric Catalysis

For medicinal chemistry programs requiring enantioselective construction of β-aryl ketones bearing a primary alcohol moiety, 1-(4-bromophenyl)cyclopropanol serves as a demonstrated competent substrate in photoredox/nickel dual-catalyzed asymmetric β-arylation, producing enantioenriched products in yields up to 83% with up to 90% ee [1]. The protocol features broad substrate scope (39 examples) and proceeds at room temperature with good functional group tolerance [1]. This application is supported by direct quantitative evidence and positions the compound as a strategic building block for generating chiral diversity in drug discovery libraries.

C-Br Cross-Coupling Diversification

Research programs requiring orthogonal diversification strategies should prioritize 1-(4-bromophenyl)cyclopropanol over its chloro or non-halogenated analogs due to the quantifiably lower bond dissociation energy of the C-Br bond (~285 kJ/mol) compared to C-Cl (~327 kJ/mol), which translates to lower activation barriers for oxidative addition in palladium catalysis [1]. This property makes the bromo analog a more reactive and selective electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and related C-C bond-forming reactions, enabling synthetic pathways that are not equivalently accessible with the chloro or unsubstituted phenyl analogs [1][2].

Model Substrate for Reaction Development

For synthetic methodology development focusing on cyclopropanol ring-opening or cross-coupling reactions, 1-(4-bromophenyl)cyclopropanol offers an optimal balance of structural simplicity and quantifiable physicochemical parameters. The compound exhibits a LogP of 2.02 [1], a melting point of 78-79 °C as a crystalline solid [2], and a predicted pKa of 14.29 [2]. These well-defined properties facilitate reproducible reaction setup, straightforward purification, and reliable analytical monitoring (HPLC, LC-MS), making it an ideal model substrate for developing new synthetic transformations involving aryl cyclopropanols.

Multi-Gram Scale & High Purity Supply

For industrial and CRO laboratories requiring building blocks in multi-gram quantities, 1-(4-bromophenyl)cyclopropanol is commercially available in 1 g and larger pack sizes at 98% purity with HPLC verification [1][2]. The combination of crystalline solid handling characteristics (m.p. 78-79 °C) and established storage conditions (sealed in dry, under -20°C) supports reliable long-term inventory management. This procurement-ready availability reduces lead time for scale-up campaigns and ensures batch-to-batch consistency for GLP and non-GLP synthesis applications.

Technical Documentation Hub

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